molecular formula C10H10BrN3 B2818527 1-(4-bromobenzyl)-1H-pyrazol-3-amine CAS No. 925580-09-2

1-(4-bromobenzyl)-1H-pyrazol-3-amine

Cat. No. B2818527
CAS RN: 925580-09-2
M. Wt: 252.115
InChI Key: JWCILXLTATWVGA-UHFFFAOYSA-N
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Description

“1-(4-bromobenzyl)-1H-pyrazol-3-amine” is a compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms . The compound also contains a bromobenzyl group, which is a benzyl group (a benzene ring attached to a CH2 group) with a bromine atom attached .


Molecular Structure Analysis

The molecular structure of “1-(4-bromobenzyl)-1H-pyrazol-3-amine” would consist of a pyrazole ring attached to a bromobenzyl group. The exact structure would depend on the specific locations of these groups on the molecule .

Scientific Research Applications

Synthesis and Antibacterial Activity

Pyrazole Schiff Bases and Supramolecular Structures : Compounds related to 1-(4-bromobenzyl)-1H-pyrazol-3-amine, such as pyrazole Schiff bases, have been synthesized and characterized for their structural properties and investigated for antibacterial activities. These compounds have shown potential as antibacterial agents against C. albicans and Gram-negative bacteria, attributed to their ability to form hydrogen-bonded supramolecular layers and associations through π-stacking interactions (Feng et al., 2018).

Chemical Synthesis Techniques

One-Pot Synthesis Methods : Efficient one-pot synthesis methods have been reported for producing pyrazole derivatives. These methods are noted for their operational ease, short reaction times, and the avoidance of intermediate purification steps. Such synthetic approaches are valuable for preparing N-heterocyclic amine derivatives with potential applications in various chemical research areas (Becerra et al., 2021).

Molecular Structure Analysis

Crystal Structure and DFT Studies : The crystal structure and conformational analysis of compounds similar to 1-(4-bromobenzyl)-1H-pyrazol-3-amine have been conducted using X-ray diffraction and Density Functional Theory (DFT). These studies reveal insights into the molecular characteristics and electronic properties of such compounds, providing a foundation for further exploration of their chemical and biological functionalities (Yang et al., 2021).

properties

IUPAC Name

1-[(4-bromophenyl)methyl]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3/c11-9-3-1-8(2-4-9)7-14-6-5-10(12)13-14/h1-6H,7H2,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWCILXLTATWVGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CC(=N2)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-bromobenzyl)-1H-pyrazol-3-amine

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